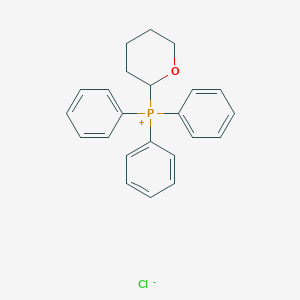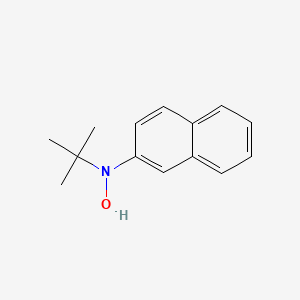![molecular formula C9H17ClN2O B14629056 N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea CAS No. 54187-16-5](/img/structure/B14629056.png)
N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloroethyl group and a methylcyclopropyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with 1-(1-methylcyclopropyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
Scientific Research Applications
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as cell division or enzyme activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-phenylurea: Contains a phenyl group instead of a methylcyclopropyl group.
N-(2-Chloroethyl)-N’-methylurea: Contains a methyl group instead of a methylcyclopropyl group.
Uniqueness
N-(2-Chloroethyl)-N’-[1-(1-methylcyclopropyl)ethyl]urea is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
54187-16-5 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[1-(1-methylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C9H17ClN2O/c1-7(9(2)3-4-9)12-8(13)11-6-5-10/h7H,3-6H2,1-2H3,(H2,11,12,13) |
InChI Key |
OJIBMKXRUITPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




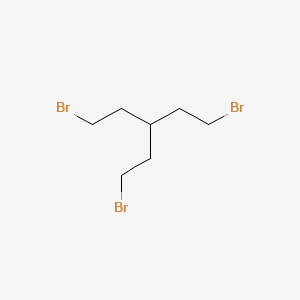

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
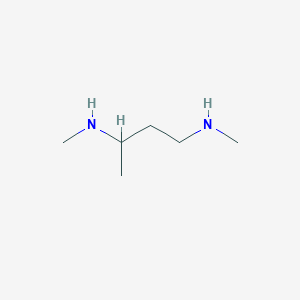
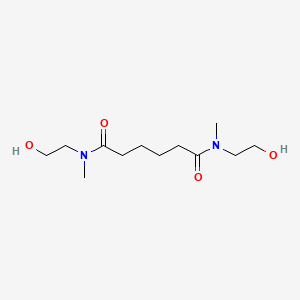
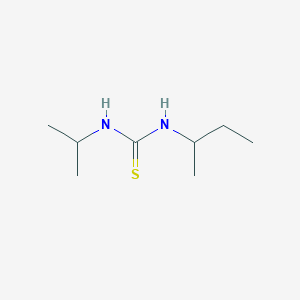
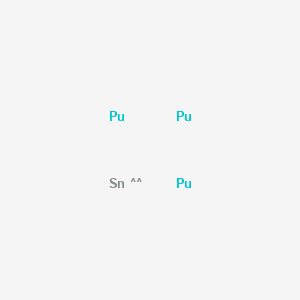
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
